1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-
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Overview
Description
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-: is an organic compound that belongs to the family of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions, and a long aliphatic chain with a ketone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- typically involves the following steps:
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Formation of 1,3-Cyclohexanedione: : This can be achieved by the semi-hydrogenation of resorcinol. The reaction is carried out in the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon. [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{H}_2 \rightarrow \text{C}_6\text{H}_8\text{O}_2 ]
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Acylation Reaction: : The 1,3-Cyclohexanedione is then subjected to an acylation reaction with hexadecanoyl chloride in the presence of a base, such as pyridine, to form 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-. [ \text{C}6\text{H}8\text{O}2 + \text{C}{16}\text{H}{31}\text{COCl} \rightarrow \text{C}{22}\text{H}_{38}\text{O}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanedione derivatives.
Scientific Research Applications
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of enzymatic activity. The long aliphatic chain may also facilitate membrane interactions and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: The parent compound without the aliphatic chain.
2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group at the 2 position.
2-Acetyl-1,3-cyclohexanedione: A derivative with an acetyl group at the 2 position.
Uniqueness
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and may influence its biological activity and interactions.
Properties
CAS No. |
87944-76-1 |
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Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-hexadecanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h22H,2-18H2,1H3 |
InChI Key |
LHLQVKHGDWJTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1C(=O)CCCC1=O |
Origin of Product |
United States |
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